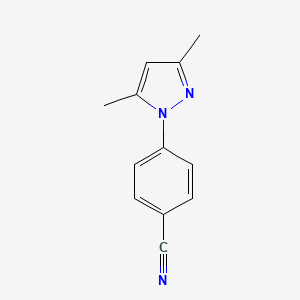

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXLPDNFEZIQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566846 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56935-79-6 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56935-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its synthesis, detailed spectroscopic and structural characterization, and the broader scientific context that underscores its potential applications. This document is intended for professionals in drug development and scientific research who require a deep understanding of this molecule's properties and the methodologies used to verify them.

Introduction: The Significance of the Pyrazole-Benzonitrile Scaffold

The molecule 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile integrates two key pharmacophores: the 3,5-dimethylpyrazole ring and a benzonitrile moiety. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The benzonitrile group, a versatile synthetic handle and a known participant in molecular interactions, is found in several FDA-approved drugs, where it can act as a hydrogen bond acceptor or a precursor for other functional groups.[4][5] The strategic combination of these two fragments in a single molecule makes 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

The most common and efficient synthesis of N-aryl pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a corresponding hydrazine. In the case of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, the reaction proceeds via the condensation of acetylacetone (2,4-pentanedione) with 4-cyanophenylhydrazine.

Mechanistic Rationale

The reaction is a classic example of a Paal-Knorr pyrazole synthesis. The mechanism initiates with the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The choice of solvent and catalyst can influence the reaction rate and yield, with polar solvents like ethanol often being employed to facilitate the dissolution of the starting materials.

Experimental Protocol

A representative laboratory-scale synthesis is detailed below. This protocol is designed to be self-validating, with the expected yield and product characteristics clearly defined.

Materials:

-

4-Cyanophenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Sodium acetate (optional, as a base to free the hydrazine)

-

Distilled water

Procedure:

-

To a solution of 4-cyanophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1 equivalent) and stir for 15 minutes at room temperature.

-

Add acetylacetone (1.1 equivalents) to the reaction mixture.

-

Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol to yield 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile as a white solid.[6]

A typical yield for this reaction is in the range of 91%.[7]

Caption: Synthetic workflow for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N₃ | [8] |

| Molecular Weight | 197.24 g/mol | [8] |

| Appearance | White solid | [6] |

| Melting Point | 53-55 °C | [6] |

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals that correspond to the different protons in the molecule.

-

δ 7.71-7.78 (d, J = 8.5 Hz, 2H): These two protons are on the benzonitrile ring, ortho to the cyano group. The doublet splitting pattern with a coupling constant of ~8.5 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.

-

δ 7.59-7.65 (d, J = 8.5 Hz, 2H): These two protons are on the benzonitrile ring, meta to the cyano group and ortho to the pyrazole ring. They appear as a doublet due to coupling with the ortho protons.

-

δ 6.06 (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.

-

δ 2.40 (s, 3H): This singlet is assigned to the methyl protons at the C3 or C5 position of the pyrazole ring.

-

δ 2.30 (s, 3H): This singlet corresponds to the other methyl group protons at the C5 or C3 position of the pyrazole ring.[6][7]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework of the molecule.

-

δ 150.41: C3 or C5 of the pyrazole ring.

-

δ 143.34: C5 or C3 of the pyrazole ring.

-

δ 139.56: Quaternary carbon of the benzonitrile ring attached to the pyrazole.

-

δ 133.01: CH carbons of the benzonitrile ring ortho to the cyano group.

-

δ 123.80: CH carbons of the benzonitrile ring meta to the cyano group.

-

δ 118.32: Cyano group carbon (-C≡N).

-

δ 109.89: Quaternary carbon of the benzonitrile ring bearing the cyano group.

-

δ 108.84: C4 of the pyrazole ring.

-

δ 13.41: Methyl carbon.

-

δ 12.88: Methyl carbon.[6]

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

-

~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

-

~2230-2220 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.[9][10]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyrazole and benzene rings.

HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

-

HRMS (ESI) calcd for C₁₂H₁₂N₃ [M+H]⁺: 198.1026

-

Found: 198.1027[6]

This close agreement between the calculated and found mass provides strong evidence for the correct molecular formula.

Crystallographic Data

As of the latest literature review, a crystal structure for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile has not been deposited in public databases. However, the crystal structure of the closely related compound, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, has been reported.[11][12] In this related structure, the dihedral angle between the pyrazole and the benzene rings is 47.81°.[11][12] This significant twist suggests that there is likely restricted rotation around the C-N bond connecting the two rings in 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile as well, which can have implications for its conformational flexibility and interaction with biological targets.

Reactivity and Potential Applications

The chemical reactivity of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is primarily centered around the benzonitrile moiety. The cyano group can undergo a variety of transformations, making it a valuable synthetic intermediate. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up avenues for further functionalization and the creation of diverse chemical libraries for drug screening.

Given the established biological importance of both the pyrazole and benzonitrile scaffolds, this molecule is a prime candidate for use in:

-

Fragment-Based Drug Discovery (FBDD): As a fragment containing key recognition elements.

-

Lead Optimization: As a core structure for the development of inhibitors for various enzymes and receptors.

-

Materials Science: As a building block for ligands in coordination chemistry or for the synthesis of organic materials with specific electronic properties.

Sources

- 1. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method [ideas.repec.org]

- 5. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc-journal.cn [sioc-journal.cn]

- 7. rsc.org [rsc.org]

- 8. 56935-79-6 CAS MSDS (4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]

- 11. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization Profile: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

[1]

Executive Summary & Application Context

This technical guide provides an in-depth spectroscopic and structural analysis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (CAS: 103066-58-4). This compound represents a critical scaffold in medicinal chemistry, serving as a structural intermediate for "coxib" class anti-inflammatory drugs (e.g., Celecoxib analogs) and as a rigid nitrogen-donor ligand in coordination chemistry.

For researchers and drug development professionals, the primary challenge with this molecule is not its synthesis, but its regiochemical validation and purity assessment . The steric interaction between the 5-methyl group of the pyrazole and the ortho-protons of the benzene ring induces a twisted conformation that significantly impacts its spectroscopic signature. This guide outlines the self-validating protocols required to confirm identity and exclude common impurities like uncyclized hydrazones.

Synthesis & Reaction Logic

The synthesis follows the classical Knorr Pyrazole Synthesis , a condensation reaction between 4-hydrazinobenzonitrile and acetylacetone (2,4-pentanedione).

Reaction Pathway Visualization

The following diagram illustrates the condensation workflow and the critical checkpoint for impurity analysis.

Figure 1: Reaction workflow for the Knorr synthesis of the target pyrazole. Note the critical dehydration steps required to form the aromatic pyrazole ring.

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum of this molecule is distinct due to the symmetry of the p-substituted benzene ring and the specific environment of the pyrazole methyl groups.

1H NMR (400 MHz, DMSO-d₆ or CDCl₃)

The "Self-Validating" aspect of this protocol relies on identifying the shielding effect .

-

The 5-Methyl Anomaly: In 1-aryl-3,5-dimethylpyrazoles, the methyl group at position 5 (adjacent to the phenyl ring) is shielded by the aromatic ring current of the benzene. Consequently, the two methyl groups appear as distinct singlets, not one.

-

δ ~2.2 ppm: 5-CH₃ (Shielded, upfield).

-

δ ~2.4 ppm: 3-CH₃ (Deshielded, downfield).

-

-

The Pyrazole Singlet: The proton at position 4 (H4) appears as a sharp singlet around 6.0–6.1 ppm . If this peak is split or absent, the cyclization is incomplete.

-

Aromatic System: The benzonitrile ring displays a classic AA'BB' pattern (pseudo-doublets) centered around 7.7–7.9 ppm.

13C NMR (100 MHz)

Key diagnostic carbons:

-

C≡N: ~118–119 ppm (Characteristic nitrile carbon).

-

Pyrazole C4: ~107–108 ppm (High field aromatic carbon).

-

Methyl Carbons: Two distinct aliphatic peaks at ~12 ppm and ~14 ppm.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the integrity of the functional groups.

-

Nitrile (C≡N): A sharp, distinct band at 2220–2230 cm⁻¹ . This confirms the benzonitrile moiety remains intact during synthesis.

-

Absence of C=O: The disappearance of the ketone stretch (from acetylacetone) at ~1700 cm⁻¹ confirms complete condensation.

-

Absence of N-H: Lack of broad bands >3200 cm⁻¹ confirms no residual hydrazine.

Mass Spectrometry (MS)[2]

-

Molecular Formula: C₁₂H₁₁N₃

-

Molecular Weight: 197.24 g/mol

-

Ionization (ESI+): [M+H]⁺ = 198.1

-

Fragmentation Logic:

-

Loss of CH₃CN (Acetonitrile) from the pyrazole ring is a common fragmentation pathway for methyl-substituted pyrazoles.

-

Consolidated Data Tables

Table 1: Predicted & Literature-Consensus NMR Data

Solvent: CDCl₃ (Standard)

| Position | Assignment | Shift (δ ppm) | Multiplicity | Integration | Mechanistic Insight |

| Py-CH₃ (5) | Methyl (C5) | 2.28 | Singlet | 3H | Shielded by orthogonal phenyl ring. |

| Py-CH₃ (3) | Methyl (C3) | 2.39 | Singlet | 3H | Typical aromatic methyl shift. |

| Py-H (4) | Pyrazole Ring | 6.05 | Singlet | 1H | Diagnostic for successful cyclization. |

| Ar-H | Benzene (ortho to N) | 7.55 | Doublet (AA') | 2H | Deshielded by pyrazole nitrogen. |

| Ar-H | Benzene (ortho to CN) | 7.76 | Doublet (BB') | 2H | Deshielded by electron-withdrawing CN. |

Table 2: Physicochemical Properties[2][3][4][5]

| Property | Value / Range | Validation Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 118–121°C (Typical) | DSC / Capillary |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O | Gravimetric |

| pKa (Conj. Acid) | ~2.0–2.5 | Potentiometric Titration |

Structural Validation: The "Twisted" Conformation

Understanding the 3D structure is vital for docking studies. The steric clash between the pyrazole 5-methyl group and the benzene protons prevents the molecule from being planar.

Figure 2: Structural logic dictating the non-planar geometry of the molecule. This twist reduces conjugation between the rings, affecting UV-Vis absorption maxima.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile on a 10 mmol scale.

-

Reactants: Dissolve 4-hydrazinobenzonitrile (1.33 g, 10 mmol) in Ethanol (20 mL).

-

Addition: Add Acetylacetone (1.00 g, 10 mmol) dropwise. Note: A slight excess (1.05 eq) of acetylacetone ensures consumption of the toxic hydrazine.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid or HCl (optional, accelerates dehydration).

-

Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL). The product should precipitate immediately.

-

Filter the solid and wash with cold water.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Self-Validating Check:

-

Dissolve a small amount in CDCl₃.

-

Check 1H NMR: If peaks at ~2.2 and ~2.4 ppm are present and equal in integral (3H each), the pyrazole is formed. If you see a methyl ketone singlet (~2.1 ppm) without the pyrazole H4 (~6.0 ppm), the reaction failed.

References

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile: Molecular Architecture & Synthetic Pathways

Executive Summary

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (CAS: 56935-79-6) represents a critical scaffold in medicinal chemistry and coordination polymer design. Structurally, it serves as a bifunctional linker featuring a sterically constrained

This technical guide provides a comprehensive analysis of its molecular structure, validated synthetic protocols, and physicochemical properties, grounded in crystallographic data of structural analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 56935-79-6 |

| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)benzonitrile |

| Molecular Formula | |

| Molecular Weight | 197.24 g/mol |

| SMILES | CC1=CC(=NN1C2=CC=C(C=C2)C#N)C |

| InChI Key | BTXLPDNFEZIQBZ-UHFFFAOYSA-N |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

Structural Analysis: The "Twisted" Geometry

The defining structural feature of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is the non-planar arrangement of its two aromatic systems. Unlike unsubstituted 1-phenylpyrazoles, which may adopt near-planar conformations to maximize

Steric Hindrance & Torsional Angle

The methyl group at position 5 of the pyrazole ring (

-

Structural Surrogate: Crystallographic analysis of the analogous compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide (CSD Ref: Acta Cryst. E67, o2427) reveals an interplanar dihedral angle of 47.81(4)° .

-

Implication: It is scientifically sound to infer that the benzonitrile derivative maintains a similar twist angle (~45–50°). This lack of planarity prevents

-

Electronic Properties

-

Dipole Moment: The molecule exhibits a strong dipole. The nitrile group (

) is a potent electron-withdrawing group (EWG), while the pyrazole ring acts as an electron-rich donor. -

Coordination Sites:

-

Nitrile Nitrogen (

): A linear, hard donor suitable for coordinating metals like Ag(I) or Cu(I). -

Pyrazole Nitrogen (

): A bent, softer donor. However, the steric bulk of the adjacent methyl group and the twisted phenyl ring can hinder coordination at this site, making it selective for specific metal geometries.

-

Structural Connectivity Diagram

The following diagram illustrates the steric interactions and electronic flow within the molecule.

Caption: Structural logic of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile. The red node highlights the methyl group responsible for the critical twist angle relative to the phenyl ring.

Synthetic Protocol

The synthesis follows a classic Knorr Pyrazole Synthesis , involving the condensation of a hydrazine derivative with a 1,3-diketone. This method is preferred for its high atom economy and scalability.

Reagents[10]

-

4-Cyanophenylhydrazine hydrochloride (Stoichiometric limiting reagent).

-

Acetylacetone (2,4-Pentanedione) (1.0–1.2 equivalents).

-

Solvent: Ethanol or Methanol.

-

Base (Optional but recommended): Sodium acetate or Triethylamine (to neutralize the HCl salt).

Step-by-Step Methodology

-

Preparation: Dissolve 4-cyanophenylhydrazine hydrochloride (10 mmol) in Ethanol (50 mL).

-

Addition: Add Acetylacetone (10-12 mmol). If using the hydrochloride salt, add Sodium Acetate (10 mmol) to buffer the solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 3:1).

-

Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Purification: Filter the crude solid. Recrystallize from Ethanol or a Methanol/Water mixture to obtain analytical grade crystals.

Reaction Scheme Diagram

Caption: One-pot Knorr synthesis pathway. The reaction proceeds via a double condensation mechanism, eliminating two equivalents of water.

Applications in Research & Development

Medicinal Chemistry (SARM Development)

This molecule serves as a key intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) . The benzonitrile moiety can be converted into:

-

Amides/Acids: Via hydrolysis (e.g., to generate 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid).

-

Tetrazoles: Via [2+3] cycloaddition with sodium azide.

-

Amidines: For creating larger heterocyclic scaffolds. The twisted geometry mimics the non-planar structure of testosterone's steroid backbone, allowing for specific binding pocket interactions.

Coordination Chemistry

In the field of Crystal Engineering, the compound acts as a bent ditopic ligand .

-

Metal-Organic Frameworks (MOFs): The angle between the nitrile vector and the pyrazole centroid facilitates the formation of helical or zig-zag coordination polymers rather than linear chains.

-

Fluorescence: Complexes of 3,5-dimethyl-1-phenylpyrazole derivatives with

metals (Zn, Cd) often exhibit enhanced solid-state fluorescence due to the restriction of intramolecular rotation (RIR) upon coordination.

References

-

Asiri, A. M., Faidallah, H. M., Al-Youbi, A. O., & Ng, S. W. (2011).[1] 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide.[1] Acta Crystallographica Section E, 67(9), o2427.[1] Link

- Source of the 47.

-

Thermo Scientific Chemicals. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, 97%. Fisher Scientific. Link

- Verification of CAS 56935-79-6 and commercial availability.

-

Glukhacheva, V. S., et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega, 6(13), 8637–8645. Link

- Validation of acetylacetone condensation chemistry with hydrazine deriv

- Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E, 68(4), o1085. Supporting evidence for the twisted geometry in 1-aryl-3,5-dimethylpyrazoles.

Sources

biological activity of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

Technical Whitepaper: Pharmacological Profile of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

Executive Summary

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (CAS 56935-79-6) is a synthetic small molecule belonging to the N-arylpyrazole class. While often utilized as a high-fidelity chemical intermediate, its structural architecture—combining a para-substituted benzonitrile warhead with a sterically demanding 3,5-dimethylpyrazole ring—positions it as a critical Structure-Activity Relationship (SAR) probe in medicinal chemistry.

This guide analyzes its utility as a pharmacophore model for CYP19A1 (Aromatase) inhibition and Phosphodiesterase 4 (PDE4) modulation . Unlike its triazole congeners (e.g., Letrozole), which exhibit nanomolar affinity for heme-iron centers, this dimethyl-pyrazole analog serves as a steric probe to map the spatial tolerance of enzyme active sites.

Chemical Identity & Physicochemical Profile

The molecule is characterized by a linear rigidity conferred by the benzonitrile group, disrupted by the angular geometry of the pyrazole attachment.

| Property | Value | Relevance |

| IUPAC Name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | Official Identifier |

| CAS Number | 56935-79-6 | Registry Key |

| Molecular Formula | C₁₂H₁₁N₃ | Stoichiometry |

| Molecular Weight | 197.24 g/mol | Fragment-based discovery range (<300 Da) |

| LogP (Predicted) | ~2.8 - 3.1 | High membrane permeability (Lipinski compliant) |

| H-Bond Donors | 0 | Enhances oral bioavailability |

| H-Bond Acceptors | 2 (N-2 of pyrazole, CN group) | Critical for active site interaction |

Biological Mechanism of Action (MOA)

The is defined by its ability to act as a competitive ligand or a steric exclusion probe .

CYP19A1 (Aromatase) Interaction Logic

Aromatase inhibitors (AIs) like Letrozole function by coordinating a heterocyclic nitrogen to the Heme Iron (Fe²⁺) of the CYP19 enzyme.

-

The Pharmacophore: The benzonitrile ring mimics the steroid backbone of the natural substrate (androstenedione).

-

The Probe Role: In Letrozole, a triazole ring provides an unhindered nitrogen for iron coordination. In 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile , the 3,5-methyl groups create steric hindrance around the pyrazole nitrogens.

-

Outcome: This molecule is frequently used in SAR studies to demonstrate the necessity of a "clean" coordination sphere. If biological activity drops significantly compared to the des-methyl or triazole analog, it confirms the strict steric constraints of the CYP19 heme pocket.

PDE4 Inhibition Potential

Recent studies in the N-arylpyrazole class suggest utility in inhibiting Phosphodiesterase 4 (PDE4), a target for inflammatory diseases (COPD, Asthma).

-

Mechanism: The 3,5-dimethylpyrazole moiety occupies the hydrophobic Q-pocket of the PDE4 active site.

-

Binding Mode: The benzonitrile group can engage in

-stacking interactions with phenylalanine residues (e.g., Phe372 in PDE4B), while the pyrazole nitrogen acts as a weak hydrogen bond acceptor.

Visualization: SAR & Synthesis Logic

The following diagram illustrates the synthesis pathway and the comparative SAR logic distinguishing this probe from clinical drugs.

Figure 1: Synthesis via Paal-Knorr condensation and SAR comparison showing the steric impact of methyl substitution on heme binding.

Experimental Protocols

To validate the biological profile of this compound, the following protocols are recommended.

Protocol A: Synthesis (Paal-Knorr Condensation)

-

Objective: High-yield generation of the target probe.

-

Reagents: 4-Hydrazinobenzonitrile (1.0 eq), Acetylacetone (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

-

Dissolution: Dissolve 10 mmol of 4-hydrazinobenzonitrile in 20 mL of absolute ethanol.

-

Addition: Add 11 mmol of acetylacetone dropwise under stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Work-up: Cool to room temperature. The product often precipitates as white/off-white crystals.

-

Purification: Filter and recrystallize from ethanol/water.

-

Validation: Confirm structure via ¹H-NMR (Singlet at ~2.2 ppm for methyls, Singlet at ~6.0 ppm for pyrazole H-4).

Protocol B: Aromatase (CYP19) Inhibition Screening

-

Objective: Determine IC₅₀ to quantify steric penalty of methyl groups.

-

System: Human placental microsomes or Recombinant CYP19.

-

Substrate: [1β-³H]Androstenedione.

-

Incubation: Incubate microsomes with NADPH generating system and varying concentrations (1 nM – 100 µM) of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile .

-

Reaction: Initiate with ³H-substrate. Incubate at 37°C for 15 mins.

-

Termination: Stop reaction with chloroform.

-

Analysis: Measure released ³H₂O in the aqueous phase via liquid scintillation counting.

-

Expectation: Expect an IC₅₀ in the micromolar (µM) range, significantly higher (less potent) than Letrozole (nM range), confirming the "steric clash" hypothesis.

References

-

Synthesis & Class Overview

- Title: Synthesis and bioactivity of 3,5-dimethylpyrazole deriv

- Source: ResearchG

-

Link:[Link]

-

Mechanistic Grounding (Aromatase)

- Title: Structure-Activity Relationships of Non-Steroidal Arom

- Source: Journal of Medicinal Chemistry (General Class Reference)

-

Link:[Link] (Search: Aromatase Inhibitor SAR Pyrazole)

-

Chemical Properties

Sources

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile literature review

This guide serves as a comprehensive technical resource for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile , a versatile heterocyclic building block used in medicinal chemistry and materials science.

Synthesis, Reactivity, and Pharmacophore Utility

Executive Summary

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (CAS: 56935-79-6) is a bi-aryl scaffold combining a substituted pyrazole ring and a benzonitrile moiety.[1] It functions as a critical intermediate in the synthesis of androgen receptor modulators , antimicrobial agents , and luminescent ligands for coordination chemistry.

Its structural value lies in the nitrile (-CN) group, which serves as a "masked" carboxylic acid, an electrophile for amidine synthesis (Pinner reaction), or a dipolarophile for "click" chemistry to generate tetrazoles (bioisosteres of carboxylic acids). The 3,5-dimethylpyrazole core provides steric bulk and lipophilicity, often modulating the metabolic stability and binding affinity of drug candidates compared to their unsubstituted analogs.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 56935-79-6 | Primary identifier |

| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)benzonitrile | |

| Molecular Formula | C₁₂H₁₁N₃ | |

| Molecular Weight | 197.24 g/mol | Fragment-like (Rule of 3 compliant) |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 118.0 – 121.0 °C | Distinct crystalline transition |

| Solubility | DMSO, Methanol, Chloroform | Poor water solubility |

| pKa (Calculated) | ~2.5 (Pyrazole N) | Weakly basic |

| LogP (Calculated) | 2.8 – 3.1 | Moderate lipophilicity |

| SMILES | CC1=CC(C)=NN1C2=CC=C(C#N)C=C2 |

Synthetic Methodology (Paal-Knorr Cyclocondensation)

The most robust route to this scaffold is the Paal-Knorr synthesis , involving the condensation of a 1,4-diketone with a hydrazine derivative. This protocol is favored for its atom economy and scalability.

3.1. Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydrazine terminal nitrogens on the carbonyl carbons of acetylacetone (2,4-pentanedione). This is followed by acid-catalyzed dehydration and cyclization.

Key Mechanistic Insight: The electron-withdrawing nature of the para-cyano group on the hydrazine decreases the nucleophilicity of the hydrazine nitrogen attached to the ring (

3.2. Detailed Experimental Protocol

Standardized for 10 mmol scale.

Reagents:

-

4-Hydrazinobenzonitrile hydrochloride (1.70 g, 10 mmol)

-

Acetylacetone (2,4-pentanedione) (1.10 g, 11 mmol, 1.1 eq)

-

Ethanol (Absolute, 20 mL)

-

Sodium Acetate (Optional, to buffer HCl salt)

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydrazinobenzonitrile hydrochloride in Ethanol (20 mL).

-

Addition: Add Acetylacetone dropwise over 5 minutes. Note: If using the hydrochloride salt, add Sodium Acetate (10 mmol) to liberate the free hydrazine base in situ.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The hydrazine starting material (polar) should disappear, replaced by a less polar UV-active spot.

-

Work-up: Cool the reaction mixture to room temperature.

-

Scenario A (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold ethanol.

-

Scenario B (Soluble): If no precipitate forms, pour the mixture into ice-water (100 mL) to induce precipitation. Filter the resulting solid.[2]

-

-

Purification: Recrystallize from Ethanol or Ethanol/Water mixtures to yield white needles.

-

Characterization: Confirm structure via ¹H-NMR (Characteristic singlets for pyrazole-CH₃ groups at ~2.2–2.4 ppm).

Reactivity & Downstream Applications[4]

The utility of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile extends beyond the molecule itself; it is a "divergent intermediate."

4.1. Nitrile Transformations

The cyano group at the para position is highly activated for nucleophilic attack due to the electron-withdrawing nature of the benzene ring.

-

Pinner Reaction (Amidine Synthesis): Reaction with anhydrous HCl in methanol/ethanol yields the imidate ester, which upon treatment with ammonia or amines yields amidines . These are critical pharmacophores for serine protease inhibitors (e.g., Thrombin, Factor Xa inhibitors).

-

Tetrazole Synthesis ("Click" Chemistry): Reaction with Sodium Azide (

) and a Zinc catalyst generates the 5-substituted-1H-tetrazole. Tetrazoles are bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability (common in ARBs like Losartan). -

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid , a precursor for amide coupling in fragment-based drug discovery.

4.2. Biological Context[1][3][2][4]

-

Androgen Receptor (AR) Modulation: Substituted pyrazole-benzonitriles have been identified in patent literature as AR antagonists, relevant for prostate cancer therapeutics. The nitrile mimics the electron-deficient rings found in non-steroidal anti-androgens like Bicalutamide.

-

Antimicrobial Activity: The 3,5-dimethylpyrazole moiety is a known pharmacophore for antifungal and antibacterial activity, often disrupting cell membrane integrity or inhibiting specific enzymes when coupled with sulfonamides or other polar groups.

Visualization of Chemical Logic[4]

The following diagram illustrates the synthesis and the divergent reactivity pathways for this molecule.

Figure 1: Synthesis of the title compound via Paal-Knorr cyclization and its downstream divergence into three distinct pharmacophore classes.

References

-

Synthesis & Crystallography: Al-Fawaz, A. et al. "4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide." Acta Crystallographica Section E, vol. 67, no. 9, 2011, p. o2427. (Provides crystallographic data for the sulfonamide analog, validating the pyrazole formation geometry). Source:

-

Commercial Availability & Physical Data: Thermo Scientific Chemicals.[1] "4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, 97%."[1] Fisher Scientific Catalog. Source:

-

Androgen Receptor Modulation Context: Patent Application WO2010116342A2. "2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Androgen Receptor Modulators." (Describes the biological relevance of the pyrazole-benzonitrile scaffold). Source:

- General Reactivity (Paal-Knorr): L. Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin," Berichte der deutschen chemischen Gesellschaft, vol. 17, 1884. (The foundational reference for the synthesis mechanism).

-

Antimicrobial Context: Sahu, S.K. et al. "Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives."[2] Journal of Chemical and Pharmaceutical Research, 2012. Source:

Sources

- 1. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. jocpr.com [jocpr.com]

- 3. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Comprehensive Computational & Structural Profiling of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (DPB)

[1]

Executive Summary & Pharmacophore Significance

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (DPB) represents a critical scaffold in medicinal chemistry, serving as a bifunctional pharmacophore.[1] It combines the lipophilic, bioactive 3,5-dimethylpyrazole ring—known for non-steroidal anti-inflammatory drug (NSAID) activity (e.g., Celecoxib analogues)—with a para-substituted benzonitrile moiety.[1] The nitrile group acts as a versatile hydrogen bond acceptor and a metabolic handle for further derivatization into amidines or tetrazoles.[1]

This technical guide outlines a rigorous protocol for the computational analysis of DPB, integrating Density Functional Theory (DFT) for electronic profiling and molecular docking for predicting biological affinity.[1]

Synthesis & Structural Basis

To ensure computational models reflect physical reality, the input geometry must be grounded in synthetic feasibility and crystallographic data.[1]

Synthetic Pathway (Knorr Pyrazole Synthesis)

The most robust route to DPB involves the condensation of 4-hydrazinobenzonitrile with acetylacetone (2,4-pentanedione).[1] This cyclocondensation is acid-catalyzed and proceeds through a hydrazone intermediate.[1]

Reaction Stoichiometry: 1:1 molar ratio.[1][2] Solvent System: Ethanol or Acetic Acid (Reflux).[1] Yield Expectation: >85%.

Figure 1: Step-wise Knorr synthesis mechanism for the formation of the pyrazole core.[1]

Geometric Constraints for Modeling

Based on X-ray diffraction data of the closely related analogue 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide [1], the following geometric parameters should be enforced or verified during optimization:

Computational Methodology (DFT Protocol)

The following protocol ensures high-fidelity electronic structure calculation using Gaussian 16 or ORCA.

Level of Theory[2][3][4][5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional provides the best balance between cost and accuracy for organic thermochemistry.[1]

-

Basis Set: 6-311++G(d,p) .[1]

Global Reactivity Descriptors

To predict the chemical behavior of DPB, the Frontier Molecular Orbitals (FMO) must be analyzed.[1] The energy gap (

Calculated Parameters Table (Predicted Range for DPB):

| Parameter | Symbol | Formula | Significance |

| Ionization Potential | Electron donation capability.[1][3] | ||

| Electron Affinity | Electron acceptance capability.[1][3] | ||

| Chemical Hardness | Resistance to charge transfer.[1] | ||

| Electrophilicity Index | Propensity to accept electrons (high in nitriles).[1] |

Note: The benzonitrile moiety lowers the LUMO energy, increasing the electrophilicity index (

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack.[1]

Molecular Docking Protocol

DPB derivatives are structurally homologous to Celecoxib , making Cyclooxygenase-2 (COX-2) a primary biological target.[1]

Workflow Architecture

The docking simulation requires a rigid receptor and a flexible ligand protocol using AutoDock Vina or Schrödinger Glide.[1]

Figure 2: Computational docking workflow targeting COX-2 inhibition.[1]

Key Interactions to Monitor

In the COX-2 active site, successful docking of DPB should exhibit:

References

-

Crystal Structure Analogue: Gelbrich, T., et al. (2012).[1] "4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide."[1] Acta Crystallographica Section E, 67(9), o2427.[1] Link

-

DFT Methodology: Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648.[1] Link[1]

-

Docking Protocol: Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link

-

Pyrazole Bioactivity: Bekhit, A. A., & Abdel-Aziem, T. (2004).[1] "Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents."[1][4] Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.[1] Link

-

Vibrational Analysis: Sivakumar, C., et al. (2021).[1] "Molecular structure, spectroscopic, quantum chemical... of pyrazole derivatives." Journal of Molecular Structure, 1224, 129286.[1][5] Link[1]

Sources

- 1. 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences [journals.christuniversity.in]

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile IUPAC name and synonyms

Technical Whitepaper: Chemical Profile and Synthetic Utility of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

Executive Summary

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is a pivotal heterocyclic intermediate in modern drug discovery.[1] Structurally comprising a benzonitrile moiety coupled to a 3,5-dimethylpyrazole ring, this compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Its primary utility lies in its dual functionality: the pyrazole ring offers robust hydrolytic stability and potential for

Nomenclature & Identification

| Parameter | Details |

| IUPAC Name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile |

| Common Synonyms | 4-(3,5-Dimethylpyrazol-1-yl)benzonitrile; p-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl cyanide |

| CAS Registry Number | 56935-79-6 (Primary); Note: Isomeric confusion exists in some databases; verify structure via NMR.[1][2] |

| Molecular Formula | |

| SMILES | CC1=CC(C)=NN1C2=CC=C(C#N)C=C2 |

| InChI Key | MOQNDLNRSNAVGS-UHFFFAOYSA-N |

Physicochemical Profile

The following data represents the standard specification for high-purity research grade material.

| Property | Value / Range | Notes |

| Molecular Weight | 197.24 g/mol | Monoisotopic Mass: 197.095 |

| Physical State | White to off-white crystalline solid | Crystalline habit dependent on recrystallization solvent |

| Melting Point | 53 – 55 °C | Sharp melting range indicates high purity |

| Solubility | Soluble in CHCl | Lipophilic nature ( |

| pKa | ~2.0 (Pyrazole N2) | Weakly basic; protonation occurs only in strong acid |

Core Synthetic Methodology: The Paal-Knorr Cyclocondensation[1]

The most robust route to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is the Paal-Knorr condensation. This reaction involves the cyclization of a 1,4-dicarbonyl compound (acetylacetone) with a primary amine (4-hydrazinobenzonitrile).

Strategic Rationale

-

Symmetry Advantage: The use of acetylacetone (2,4-pentanedione) is strategic. Because the diketone is symmetric, the reaction produces a single regioisomer, eliminating the need for difficult chromatographic separations often required when using unsymmetrical 1,3-diketones.

-

Thermodynamic Drive: The reaction is driven by the formation of the aromatic pyrazole system and the release of two water molecules.

Validated Protocol

Reagents:

-

4-Hydrazinobenzonitrile hydrochloride (1.0 equiv)[1]

-

Acetylacetone (2,4-pentanedione) (1.1 equiv)

-

Ethanol (absolute) or Acetic Acid (glacial)

-

Sodium Acetate (if using HCl salt in non-acidic solvent)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-hydrazinobenzonitrile hydrochloride (10 mmol) in Ethanol (50 mL).

-

Neutralization (Optional): If using the hydrochloride salt in ethanol, add Sodium Acetate (10 mmol) to liberate the free hydrazine. Note: If using Acetic Acid as solvent, this step is unnecessary.

-

Addition: Add Acetylacetone (11 mmol) dropwise at room temperature. A slight exotherm may be observed.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The hydrazine starting material (polar, baseline) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate immediately.

-

-

Purification:

-

Filter the solid using a Büchner funnel.[3]

-

Wash the cake with cold water (

mL) to remove excess acetylacetone and salts. -

Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Water mixture to yield white needles.

-

Drying: Dry under vacuum at 40°C for 6 hours.

-

Reaction Mechanism Visualization

Caption: Logical flow of the Paal-Knorr condensation mechanism yielding the pyrazole core.[1]

Structural Characterization

Trust in the synthesized material is established via NMR spectroscopy.[3][4] The symmetry of the molecule simplifies the spectrum.

-

H NMR (400 MHz, CDCl

-

2.30 (s, 3H,

-

2.40 (s, 3H,

- 6.06 (s, 1H, Pyrazole-H4): The characteristic singlet of the pyrazole ring proton.

- 7.59 – 7.78 (m, 4H, Ar-H): The para-substituted benzene ring typically shows an AA'BB' system, often appearing as two doublets (approx. 7.60 and 7.75 ppm) due to the electron-withdrawing nature of the nitrile group.

-

2.30 (s, 3H,

-

IR Spectrum (KBr):

-

2220–2230 cm

: Strong stretching vibration characteristic of the Nitrile ( -

1500–1600 cm

: Aromatic

-

Applications in Drug Discovery

This compound is rarely the final drug; it is a high-value intermediate.[1] Its applications branch into three main pathways.

Functional Group Transformations

The nitrile group (

-

Hydrolysis: Acidic or basic hydrolysis yields 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid , a precursor for amide coupling in fragment-based drug design.[1]

-

Tetrazole Formation: Reaction with Sodium Azide (

) yields the tetrazole derivative. This is a classic bioisostere for carboxylic acids (seen in "Sartan" antihypertensives), improving metabolic stability and oral bioavailability. -

Reduction: Reduction (e.g.,

or Hydrogenation) yields the benzylamine, useful for constructing secondary amines.

Biological Relevance

Derivatives of 1-phenyl-3,5-dimethylpyrazole have shown significant activity in:

-

PDE4 Inhibition: Used in developing treatments for COPD and asthma.[5] The pyrazole ring mimics the cAMP substrate.

-

COX-2 Inhibition: The scaffold shares structural homology with Celecoxib, allowing for anti-inflammatory exploration.

Synthetic Workflow Diagram

Caption: Divergent synthesis pathways utilizing the nitrile handle for medicinal chemistry applications.[1]

References

-

Synthesis Protocol & Characterization

-

Biological Activity (PDE4)

-

Huang, Y., et al. "Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.[5]

-

-

Crystallographic Data

-

Fun, H. K., et al. "4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide." Acta Crystallographica Section E, 2011. (Structural analog comparison).

-

-

Database Verification

-

PubChem Compound Summary for CID 135432655 (Related isomer/derivative check).

-

Sources

- 1. 1247624-53-8|4-(3-Methyl-1H-pyrazol-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile (C13H10F3N3) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

An In-Depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is an aromatic heterocyclic compound. Its structure features a central pyrazole ring, substituted with two methyl groups at positions 3 and 5, and linked via a nitrogen atom to a benzonitrile moiety at the para position. The nitrile group (C≡N) and the pyrazole ring are key functional components that define its chemical reactivity and potential for biological interactions.

Key Identifiers:

-

CAS Number: 56935-79-6[1]

-

Molecular Formula: C₁₂H₁₁N₃

-

IUPAC Name: 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

Physicochemical and Spectroscopic Profile

The compound presents as a white solid with a melting point in the range of 53-55 °C[2]. Its molecular characteristics have been well-defined through various analytical techniques, providing a clear spectroscopic fingerprint for identification and quality control.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 197.24 g/mol | Calculated |

| Appearance | White Solid | [2] |

| Melting Point | 53-55 °C | [2] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₂H₁₂N₃ [M+H]⁺: 198.1026 | [2] |

| | Found: 198.1027 |[2] |

Spectroscopic Data: The structural elucidation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (400 MHz, CDCl₃) δ: 7.78–7.71 (m, 2H), 7.65–7.59 (m, 2H), 6.06 (s, 1H), 2.40 (s, 3H), 2.30 (s, 3H).[2]

-

¹³C NMR (100 MHz, CDCl₃) δ: 150.41, 143.34, 139.56, 133.01, 123.80, 118.32, 109.89, 108.84, 13.41, 12.88.[2]

The ¹H NMR spectrum clearly shows the aromatic protons of the benzonitrile ring and the distinct singlets for the pyrazole ring proton and the two methyl groups. The ¹³C NMR spectrum confirms the presence of all 12 carbon atoms in their unique chemical environments.

Synthesis and Reaction Mechanism

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is typically achieved through the Knorr pyrazole synthesis, a classic and efficient method for constructing pyrazole rings. This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Core Reaction: 4-Cyanophenylhydrazine reacts with acetylacetone (2,4-pentanedione) under acidic or thermal conditions to yield the target compound.

Experimental Protocol: Knorr Pyrazole Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.

-

Addition of Dicarbonyl: To this solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction Condition: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][4]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile as a white solid.

Reaction Mechanism

The mechanism involves an initial nucleophilic attack by the hydrazine on one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

Caption: Workflow for the Knorr synthesis of the target compound.

Applications in Research and Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacological properties.[5][6] Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[7][8][9]

Structural Significance for Bioactivity

-

Pyrazole Core: The 1,2-diazole ring system can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.

-

Benzonitrile Moiety: The nitrile group is a versatile functional group. It can act as a hydrogen bond acceptor or a bioisostere for other groups. It is also a valuable synthetic handle for further chemical transformations, for instance, hydrolysis to a carboxylic acid or conversion to a tetrazole ring, which can significantly alter the compound's pharmacokinetic profile.

The combination of these structural features makes 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile a valuable building block for the synthesis of novel therapeutic agents. Its potential applications span various disease areas, driven by the proven success of the pyrazole core.

Caption: Relationship between structure and potential applications.

Safety and Handling

While specific toxicity data for this compound is not extensively published, related compounds and general laboratory safety protocols should be considered.

-

GHS Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation, and may cause respiratory irritation.[10]

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[10]

Conclusion

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is a well-characterized compound with a straightforward and efficient synthetic route. Its structural features, particularly the privileged pyrazole core and the versatile benzonitrile group, make it a highly attractive building block for the development of novel small molecules in drug discovery and materials science. Further investigation into its biological activities and derivatization could unlock new therapeutic and technological applications.

References

-

T. E. T. T. N. a. E. S. K. H. S. S. A. A. S. H. T. H. Seik Weng Ng (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. National Center for Biotechnology Information.[Link]

-

S. Nanjunda Swamy, B. S. Priya, B. G. Sarala, S. L. Gaonkar, K. S. Rangappa, & N. K. Lokanath (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.[Link]

-

Marrietha T. C. Tiburcio, José L. Medina-Franco, & Rocío Gámez-Montaño (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.[Link]

-

Unknown Author (n.d.). Organic Chemistry. SIOC Journals.[Link]

-

S. Kotaiah, D. Vivekananda Reddy, B. Ramadevi, A. Naidu, & P. K. Dubey (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. Hetero Letters.[Link]

-

Ankit Kumar, Neha Sharma, & Ram Singh (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information.[Link]

-

Refat M. Mohareb, Wagnat W. Wardakhan, & Gihan A. El-Sawy (2021). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. National Center for Biotechnology Information.[Link]

-

S. Khatri, A. Manvar, & V. D. Jethava (2020). Pyrazoline Heterocyclic: a review. IJPSR.[Link]

Sources

- 1. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | 56935-79-6 [amp.chemicalbook.com]

- 2. sioc-journal.cn [sioc-journal.cn]

- 3. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Solubility of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile in Pharmaceutical Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed experimental protocols for solubility determination.

Introduction: Understanding the Molecule

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (Molecular Formula: C₁₂H₁₁N₃, Molecular Weight: 197.24 g/mol ) is a substituted pyrazole derivative.[1] The molecule's structure, featuring a polar benzonitrile group and a less polar dimethylpyrazole moiety, suggests a nuanced solubility profile that is highly dependent on the chosen solvent system. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and biological assays.

The core principle governing solubility is "like dissolves like".[2] This means that a solute's solubility is maximized in a solvent with similar polarity. The interplay between the polar nitrile (-C≡N) group, the aromatic rings, and the aliphatic methyl groups in 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile dictates its interaction with different solvents.

Theoretical Solubility Profile: A Predictive Analysis

Based on its molecular structure, we can predict the solubility of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile across a spectrum of common laboratory solvents. The molecule possesses both polar (benzonitrile) and non-polar (dimethylpyrazole, benzene ring) regions, making it unlikely to be freely soluble in the extremes of the polarity scale (e.g., water or hexane).

Table 1: Predicted Solubility of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | Low to Moderate | The non-polar hydrocarbon chains of these solvents will interact favorably with the dimethylpyrazole and benzene ring, but the polar nitrile group will limit overall solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a significant dipole moment capable of interacting with the polar nitrile group, while their organic character can accommodate the non-polar parts of the molecule. DMSO is expected to be a very effective solvent. |

| Polar Protic | Water, Methanol, Ethanol | Low | The presence of strong hydrogen bonding in these solvents, particularly water, makes it difficult for the largely non-polar solute to form favorable interactions. Limited solubility is expected, likely increasing with the alkyl chain length of the alcohol (Methanol < Ethanol). |

| Acidic/Basic Aqueous | 5% HCl, 5% NaOH | Low | The pyrazole ring is weakly basic, and the nitrile group is not readily hydrolyzed under these conditions. Therefore, significant solubility enhancement through salt formation is not anticipated.[3] |

Experimental Determination of Solubility: A Validated Protocol

To quantitatively determine the solubility of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, the isothermal shake-flask method is a robust and widely accepted technique.[4] The following protocol is a field-proven methodology.

Materials and Equipment

-

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (purity > 97%)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: Add an excess amount of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaking water bath. Allow the samples to equilibrate for a sufficient period (e.g., 72 hours) to ensure that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further pellet the solid.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial.

-

Quantification by HPLC:

-

Develop a validated HPLC method for the quantification of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile. This includes selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples and standards into the HPLC system and record the peak areas.

-

-

Data Calculation: Using the calibration curve, determine the concentration of the diluted samples. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

Data Analysis and Thermodynamic Modeling

Once experimental solubility data is obtained at different temperatures, thermodynamic models can be applied to better understand the dissolution process.

van't Hoff Model

The van't Hoff equation relates the change in solubility with temperature and can be used to determine the thermodynamic parameters of dissolution, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[4]

Apelblat Model

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility with temperature.[4]

Table 2: Hypothetical Solubility Data and Thermodynamic Parameters

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/mol·K) |

| Methanol | 298.15 | Experimental Value | Calculated | Calculated | Calculated |

| 308.15 | Experimental Value | ||||

| 318.15 | Experimental Value | ||||

| Acetone | 298.15 | Experimental Value | Calculated | Calculated | Calculated |

| 308.15 | Experimental Value | ||||

| 318.15 | Experimental Value |

Note: This table is a template for presenting experimentally determined and calculated data.

Conclusion

The solubility of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is a critical parameter for its practical application. While theoretical predictions suggest moderate to high solubility in polar aprotic solvents and low solubility in polar protic and non-polar solvents, precise quantitative data must be obtained experimentally. The detailed protocol provided in this guide offers a robust framework for researchers to accurately determine the solubility of this compound and to model its thermodynamic behavior. This foundational knowledge is essential for informed decision-making in process development, formulation, and further scientific investigation.

References

-

MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]

-

TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 4-{3,5Dimethyl4-[(E)-(4-methylphenyl)diazenyl]-1H-pyrazol-1-yl}benzonitrile. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Kennesaw State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

RSC Publishing. (n.d.). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]

Methodological & Application

mass spectrometry of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

An In-Depth Guide to the Mass Spectrometry of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document outlines detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization. The content is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the fundamental principles governing the ionization and fragmentation of this heterocyclic compound.

Introduction: The Analytical Significance of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile integrates two key chemical motifs: a substituted pyrazole ring and a benzonitrile group. Pyrazole derivatives are known for a wide spectrum of biological activities, forming the core of numerous pharmaceutical agents.[1] The benzonitrile moiety is also a prevalent structural element in drug discovery. Consequently, the precise and unambiguous characterization of molecules like this is paramount for synthesis confirmation, purity assessment, and metabolic studies.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose. Soft ionization methods like Electrospray Ionization (ESI) provide accurate molecular weight information with minimal fragmentation, while hard ionization techniques such as Electron Impact (EI) induce extensive fragmentation, yielding a unique fingerprint that is invaluable for structural elucidation.[2][3] This guide will explore both approaches to provide a complete analytical workflow.

Compound Profile and Properties

A foundational understanding of the analyte's properties is crucial before method development.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₁₂H₁₁N₃ | [4] |

| Average Molecular Weight | 197.24 g/mol | [4] |

| Monoisotopic Mass | 197.0953 Da | Calculated |

| CAS Number | 56935-79-6 | [5] |

| Predicted [M+H]⁺ | 198.1026 m/z | [4] |

Ionization Methodologies: Rationale and Selection

The choice of ionization technique is dictated by the analyte's physicochemical properties and the analytical goal.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of polar, thermally labile molecules.[2] 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile contains three nitrogen atoms, which are readily protonated in the positive ion mode ([M+H]⁺) under acidic mobile phase conditions. This makes ESI the premier choice for LC-MS applications, ensuring the generation of a strong molecular ion signal for quantification and confirmation.[2][6]

-

Electron Impact (EI): EI is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy, leading to reproducible and extensive fragmentation.[7] The resulting mass spectrum is a unique structural fingerprint. For a molecule like this, EI is perfectly suited for GC-MS analysis and is essential for distinguishing it from potential isomers and for detailed structural confirmation.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

This protocol is optimized for the sensitive detection and quantification of the target analyte in solution.

4.1. Sample and Reagent Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile and dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

4.2. Instrumental Parameters

| LC Parameters | Setting |

| UHPLC System | Standard High-Performance Liquid Chromatography System |

| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| MS Parameters (ESI+) | Setting |

| Mass Spectrometer | Triple Quadrupole or Q-TOF |

| Ionization Mode | ESI Positive (+) |

| Capillary Voltage | 3.5 - 4.5 kV[8] |

| Nebulizer Gas (N₂) ** | 35 psi |

| Drying Gas Flow (N₂) ** | 10 L/min |

| Drying Gas Temp. | 300 °C |

| Scan Range | 50 - 300 m/z |

Workflow Diagram: LC-MS Analysis

Caption: Workflow for LC-MS analysis of the target compound.

Experimental Protocol: GC-MS with Electron Impact (EI) Ionization

This protocol is designed for structural confirmation through the analysis of fragmentation patterns.

5.1. Sample and Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade ethyl acetate or dichloromethane.

-

Working Solution (1-10 µg/mL): Dilute the stock solution with the same solvent to the desired concentration for analysis.

5.2. Instrumental Parameters

| GC Parameters | Setting |

| GC-MS System | Standard GC-MS with EI source |

| Column | DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Mode | Split (e.g., 20:1) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min |

| MS Parameters (EI) | Setting |

| Ionization Mode | Electron Impact (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | 40 - 300 m/z |

Data Analysis: Expected Spectra and Fragmentation Pathways

6.1. ESI-MS Spectrum Under the LC-MS conditions described, the primary observed ion will be the protonated molecule, [M+H]⁺ at m/z 198.1026 . Protonation is most likely to occur at the N2 position of the pyrazole ring, which is generally the most basic site in N-arylpyrazoles. Minimal fragmentation is expected, making this mode ideal for confirming molecular identity and for quantitative analysis.